molecular formula C16H13BrClN3O B12914871 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide CAS No. 920506-36-1

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide

Cat. No.: B12914871
CAS No.: 920506-36-1
M. Wt: 378.6 g/mol
InChI Key: CUZWUUYOYQZGGF-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Indole Ethylamine: The brominated indole is then reacted with ethylamine to form 5-bromo-1H-indol-3-yl ethylamine.

    Coupling with Chloropyridine Carboxylic Acid: The final step involves coupling the indole ethylamine with 2-chloropyridine-3-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-3-carboxaldehyde or reduction to form indoline derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) can be used.

    Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Coupling: Palladium catalysts and bases like K2CO3 (potassium carbonate) in solvents like DMF (dimethylformamide).

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Indole-3-carboxaldehyde.

    Reduction: Indoline derivatives.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes, receptors, or proteins involved in disease pathways.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-Bromoindole: A simpler brominated indole derivative.

    2-Chloropyridine-3-carboxamide: A related pyridine carboxamide compound.

Uniqueness

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide is unique due to its combination of brominated indole and chloropyridine carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

920506-36-1

Molecular Formula

C16H13BrClN3O

Molecular Weight

378.6 g/mol

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C16H13BrClN3O/c17-11-3-4-14-13(8-11)10(9-21-14)5-7-20-16(22)12-2-1-6-19-15(12)18/h1-4,6,8-9,21H,5,7H2,(H,20,22)

InChI Key

CUZWUUYOYQZGGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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